molecular formula C20H24N2O3 B13714795 N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine

N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine

Cat. No.: B13714795
M. Wt: 340.4 g/mol
InChI Key: GDVROQGVBLUYEO-UHFFFAOYSA-N
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Description

N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is a structurally complex compound featuring a carbobenzyloxy (Cbz) protecting group attached to an ethanamine backbone, which is further linked to a 3-benzyloxy-substituted azetidine ring. The benzyloxy group at the 3-position of the azetidine ring may influence electronic and steric properties, affecting reactivity and interactions with biological targets. This compound’s synthetic versatility makes it a candidate for medicinal chemistry, particularly in drug discovery targeting enzymes or transporters where nitrogen heterocycles play critical roles .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl N-[2-(3-phenylmethoxyazetidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C20H24N2O3/c23-20(25-16-18-9-5-2-6-10-18)21-11-12-22-13-19(14-22)24-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23)

InChI Key

GDVROQGVBLUYEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCNC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine typically involves the protection of amine groups using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amine group in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, often at room temperature, to yield the protected amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Deprotection of the Cbz group yields the free amine.

    Substitution: Nucleophilic substitution yields various substituted azetidine derivatives.

Scientific Research Applications

N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The deprotection process, typically through hydrogenolysis, releases the free amine, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine and analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Biological Relevance
This compound Azetidine-ethanamine - Cbz protection
- 3-Benzyloxy azetidine
Carbamate, benzyl ether Potential ABCB1 modulation
(±)-7-Benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)isoquinoline () Isoquinoline - 7-Benzyloxy
- 3-Benzyloxy-4-methoxy phenyl
Benzyl ether, methoxy, tetrahydroisoquinoline ABCB1 modulator
2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride () Phenyl-ethanamine - 3-Benzyloxy
- 5-Fluoro
Benzyl ether, fluoro, primary amine Antifungal lead candidate
Laurolitsine intermediate () Phenyl-ethanamine - Boc protection
- 3-Benzyloxy-4-methoxy
Carbamate, benzyl ether, methoxy Alkaloid synthesis precursor
(R)-N-(4-Tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine () Naphthyl-ethanamine - 4-Tert-butylbenzyl
- N-methyl
Bulky alkyl, tertiary amine Antifungal activity
Key Observations:
  • Protecting Groups : The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) in laurolitsine intermediates, influencing stability and deprotection strategies .
  • Heterocycles: Azetidine in the target compound vs. isoquinoline in ’s ABCB1 modulator. Smaller rings like azetidine may confer distinct pharmacokinetic properties.
  • Substituent Effects : Fluorine in ’s compound enhances electronegativity, whereas methoxy groups in laurolitsine intermediates improve solubility .

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